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Compound of Interest

Compound Name: 2-Benzyl-2-fluorooxirane

CAS No.: 175399-98-1

Cat. No.: B060592 Get Quote

Executive Summary & Compound Profile
2-Benzyl-2-fluorooxirane (also known as 2-fluoro-2-(phenylmethyl)oxirane) is a reactive

electrophile featuring a quaternary carbon center substituted with both a fluorine atom and a

benzyl group.[1][2] This structural motif is highly valuable in medicinal chemistry for introducing

conformational constraints and modulating pKa in peptide mimetics.

Chemical Formula:

Molecular Weight: 152.17 g/mol

CAS Number: [Not widely listed; typically synthesized in situ or strictly for research]

Key Reactivity: The oxirane ring is activated by the fluorine atom, making it susceptible to

nucleophilic attack (e.g., by amines or thiols), often leading to

-fluoroketones or

-fluoroalcohols.

Synthesis Context (Crucial for Impurity Profiling)
The primary synthesis route involves the epoxidation of 2-fluoro-3-phenylprop-1-ene (2-

fluoroallylbenzene) using 3-chloroperbenzoic acid (MCPBA) in chloroform or dichloromethane.
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Precursor: 2-Fluoro-3-phenylprop-1-ene.[2]

Reagent: MCPBA (often 55-75% purity).

Major Impurities: 3-chlorobenzoic acid (byproduct), unreacted fluoroalkene.

Spectroscopic Characterization (NMR, IR, MS)[3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the integrity of the oxirane ring and the presence of

the fluorine atom. The fluorine atom introduces significant coupling (

and

) that serves as a diagnostic fingerprint.

Protocol:
Solvent:

(Chloroform-d) is standard.

(Benzene-d6) may be used to resolve overlapping methylene signals.

Internal Standard: TMS (0.00 ppm) for

H/

C;

(0.00 ppm) or

(-164.9 ppm) for

F.

1.

F NMR Data
The fluorine signal is highly sensitive to the electronic environment of the epoxide ring.
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Chemical Shift (

):-115.0 to -120.0 ppm (typically a multiplet or broad singlet due to multiple H-F couplings).

Diagnostic Value: A shift upfield (more negative) than the precursor alkene (typically ~-90 to

-100 ppm) confirms epoxidation.

2.

H NMR Data (400 MHz,

)
The molecule lacks symmetry, making the methylene protons diastereotopic.

Position Proton Type

Chemical Shift
(

ppm)

Multiplicity

Coupling
Constants (

Hz)

Ar-H Aromatic 7.20 – 7.40 Multiplet -

Bn-CH Benzylic 3.05 – 3.25 AB System (dd)
Hz,

Hz

Oxirane-CH Epoxide Ring 2.80 – 2.95 Multiplet (dd)
Hz,

Hz

Note: The benzylic protons often appear as a complex ABX system due to coupling with the

fluorine atom (

).

3.

C NMR Data (100 MHz,
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)
The carbon spectra are dominated by C-F coupling.

Position Carbon Type

Chemical Shift
(

ppm)

Coupling (

Hz)
Assignment

C2 Quaternary C-F 95.0 – 105.0
Doublet (

Hz)
Diagnostic Peak

C3 Epoxide CH 48.0 – 52.0
Doublet (

Hz)
Ring Carbon

Bn-C Benzylic CH 38.0 – 42.0
Doublet (

Hz)
Linker

Ar-C Aromatic 127.0 – 135.0 Singlets Phenyl Ring

B. Mass Spectrometry (MS)
Method: Electron Impact (EI, 70 eV) or ESI (Positive Mode).

Molecular Ion (

):

152 (Weak intensity, typical for epoxides).

Base Peak:

91 (

, Tropylium ion).

Fragmentation Pathway:

Cleavage of the benzyl-epoxide bond yields the stable benzyl cation (
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91).

Loss of HF (

) may be observed, leading to

132.

-cleavage of the epoxide ring.

C. Infrared Spectroscopy (IR)
Method: Neat film (NaCl plates) or ATR.

Frequency (

)
Vibration Mode Intensity Notes

3030 - 3060 C-H Stretch (Ar) Weak Aromatic ring

2920 - 2950 C-H Stretch (Alk) Medium Methylene groups

1200 - 1250 C-F Stretch Strong Broad band

850 - 950 C-O-C (Epoxide) Medium "Breathing" mode

700, 750 C-H Bend (Ar) Strong
Monosubstituted

benzene

Visualization of Pathways
Synthesis & Fragmentation Workflow
The following diagram illustrates the synthesis from the fluoroalkene precursor and the primary

MS fragmentation logic.
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Figure 1: Synthesis via MCPBA epoxidation and primary Mass Spec fragmentation pathways.

Experimental Protocol: Sample Preparation
To ensure high-fidelity data, follow this preparation sequence:

Isolation: After the MCPBA reaction, wash the organic layer thoroughly with saturated

(to remove 3-chlorobenzoic acid) and

(to quench peroxides).

Drying: Dry over anhydrous

, filter, and concentrate in vacuo at low temperature (< 30°C). Caution: Fluorinated epoxides
can be volatile and thermally unstable.

NMR Sample: Dissolve ~10 mg of the oil in 0.6 mL of

(neutralized with basic alumina to prevent acid-catalyzed ring opening).

Storage: Store neat at -20°C under Argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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